molecular formula C26H33N3O2S B2882966 2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115314-19-6

2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2882966
CAS No.: 1115314-19-6
M. Wt: 451.63
InChI Key: ABVIWVVFUPDMFT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with various groups including a thioether (sulfur-containing group), isobutyl groups, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The presence of nitrogen, sulfur, and oxygen atoms would likely result in a variety of polar and potentially hydrogen-bonding interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antitubercular Activity

Quinazoline derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds show promising activity, making them potential candidates for antitubercular drug development (Sandeep Kumar Marvadi et al., 2020).

Cytotoxic Activity

Quinazoline and its derivatives have been explored for their cytotoxic activity against various cancer cell lines. The structural modifications on the quinazoline scaffold have shown significant impact on their cytotoxic profiles, offering insights into novel cancer therapies (X Bu et al., 2001).

Peptide Synthesis

Quinazoline derivatives have been used in peptide synthesis, demonstrating the versatility of these compounds in creating complex molecular structures. This application is crucial for the development of new therapeutic peptides (Daniel Obrecht & H. Heimgartner, 1987).

Antineoplastic Activity

Isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, a class closely related to quinazolines, have been synthesized and assessed for their antineoplastic activity. These studies are fundamental in the search for new anticancer agents (M.‐C. Liu et al., 1995).

Antimicrobial Activity

Research on quinazoline derivatives also extends to their antimicrobial potential. The synthesis of novel quinazoline-based compounds and their evaluation against various bacterial and fungal strains highlight their potential as antimicrobial agents (N. Patel & S. D. Patel, 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific data or literature on this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through experimental studies and are often compiled in resources like Material Safety Data Sheets. Without specific data on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on a compound like this could include further studies to elucidate its synthesis, reactions, and potential applications. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2S/c1-16(2)13-27-24(30)20-9-10-22-23(12-20)28-26(29(25(22)31)14-17(3)4)32-15-21-11-18(5)7-8-19(21)6/h7-12,16-17H,13-15H2,1-6H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVIWVVFUPDMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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